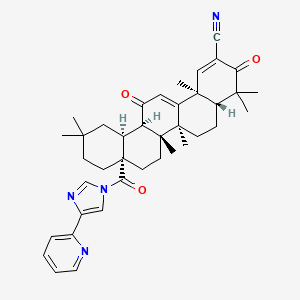

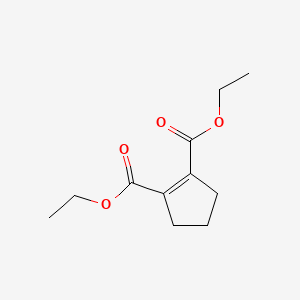

![molecular formula C9H14O3 B2411879 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2503205-28-3](/img/structure/B2411879.png)

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

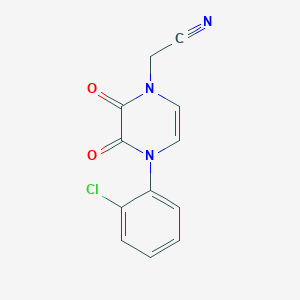

“3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c1-8(2)6-3-4-9(5-6,12-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s IUPAC name is 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid .科学的研究の応用

Natural Product Chemistry

- Cantharidin and Analogues :

- Cantharidin, a potent vesicant isolated from blister beetles, contains a 7-oxabicyclo[2.2.1]heptane core. Scientists study derivatives of this compound for their antitumor, antiviral, and anti-inflammatory properties .

- Immunosuppressive Agents :

- The inhibition of T-lymphocyte activation is crucial for preventing autoimmune diseases and organ transplant rejection. Researchers investigate derivatives of 7-oxabicyclo[2.2.1]heptane-1-carboxylic acid as potential immunosuppressive agents .

Environmental Chemistry

The environmental fate and behavior of this compound are relevant:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

The primary target of 3,3-Dimethyl-2-oxabicyclo[22It’s structurally similar compound, 7-oxanorbornanes, have been found to inhibit protein phosphatases .

Mode of Action

It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

特性

IUPAC Name |

3,3-dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8(2)6-3-4-9(5-6,12-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFMMBFLFWWVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(O1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

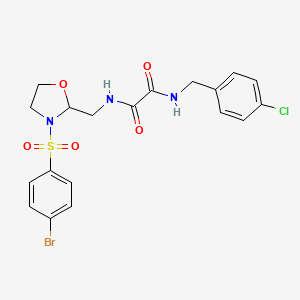

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)

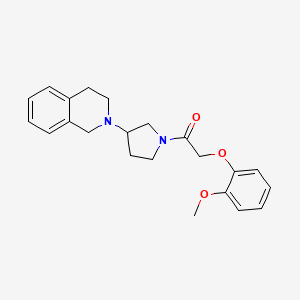

![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)

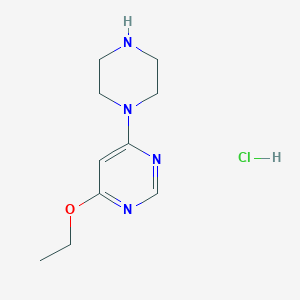

![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)

![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)

![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)